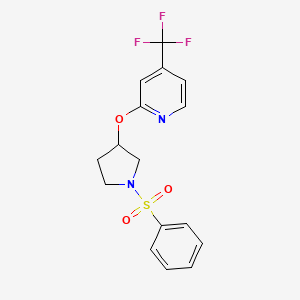

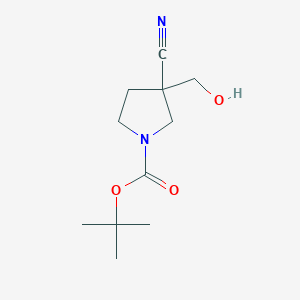

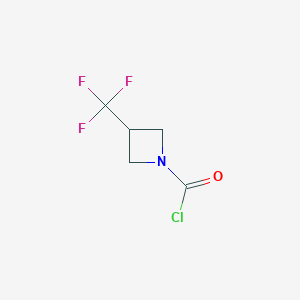

tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including the pharmaceutical industry. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C11H18N2O3. Its average mass is 201.263 Da and its monoisotopic mass is 201.136490 Da .Physical And Chemical Properties Analysis

The molecular formula of “tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C11H18N2O3 . Its molecular weight is 226.27222 .Scientific Research Applications

Synthesis of Biologically Active Compounds

The pyrrolidine ring found in tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a common feature in many biologically active compounds. Researchers have utilized this compound in the synthesis of various natural products and pharmaceuticals due to its versatility and reactivity . For instance, it has been used as a precursor for the synthesis of indole derivatives, which are known for their anticancer, anti-inflammatory, and analgesic properties .

Drug Discovery

In drug discovery, the pyrrolidine scaffold is highly valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization. This compound, with its pyrrolidine core, contributes to the stereochemistry of molecules and increases three-dimensional coverage, which is crucial for the binding of drugs to their targets .

Development of Tyk2 Inhibitors

Tyrosine kinase 2 (Tyk2) inhibitors are important in the treatment of autoimmune diseases and certain cancers. tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate has been used in the efficient synthesis of highly functionalized 2-pyrrolidinones, which are key intermediates in the development of novel macrocyclic Tyk2 inhibitors .

Asymmetric Synthesis

The compound’s chiral center makes it suitable for use in asymmetric synthesis, which is a critical process in creating pharmaceuticals with high purity and efficacy. It has been employed in the stereoselective synthesis of various substituted tert-butyl carboxylates, which are valuable in the production of enantiomerically pure drugs .

Material Science

In material science, tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be used as a building block for the creation of novel materials with specific properties. Its reactive functional groups allow for further modifications and the introduction of additional functional moieties, leading to materials with potential applications in biotechnology and nanotechnology .

Biochemical Research

As a biochemical reagent, this compound is used in life science research to study biological processes and pathways. It serves as an organic compound that can be modified for use in various biochemical assays and experiments, aiding in the understanding of cellular and molecular mechanisms .

properties

IUPAC Name |

tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-5-4-11(6-12,7-13)8-14/h14H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHLNEMZYSJADY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

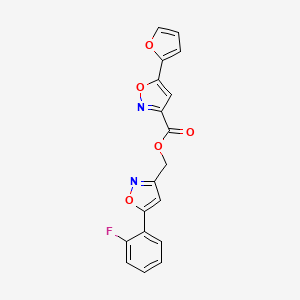

![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)

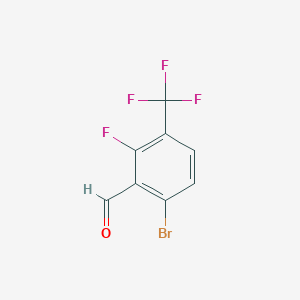

![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)

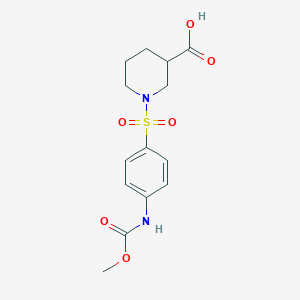

![N-(4,5-dimethylthiazol-2-yl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2972606.png)

![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)

![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)

![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)